2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride follows established conventions for naming complex ether derivatives containing heterocyclic substituents. Based on analysis of structurally related compounds found in chemical databases, the systematic name would be constructed according to the hierarchical naming principles that prioritize the phenyl ether as the parent structure.
The nomenclature construction begins with identification of the phenyl ring system as the primary structural component, bearing both chloro and methyl substituents at the 2- and 4-positions respectively. The ether linkage connects this substituted phenyl ring to a methylene bridge, which in turn connects to the 3-position of a piperidine ring. The hydrochloride designation indicates the presence of a protonated nitrogen center in the piperidine ring, forming an ionic association with a chloride anion.
Structurally similar compounds in the chemical literature demonstrate consistent naming patterns. For example, 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride represents a closely related molecule where the piperidine ring directly connects to the phenyl ether without an intervening methylene bridge. This compound serves as a reference point for understanding the nomenclature principles applied to the target molecule.
The systematic name construction must account for the specific connectivity pattern where the methylene group (-CH2-) serves as a bridge between the phenyl ether oxygen and the piperidine nitrogen. This creates a more complex naming scenario requiring precise indication of the substitution pattern and stereochemical considerations at the piperidine 3-position.
Chemical Abstracts Service Registry Number and Chemical Abstracts Service Data
Chemical Abstracts Service registry numbers provide unique identifiers for chemical compounds, enabling precise identification and database searches across scientific literature and commercial sources. For the specific compound this compound, a dedicated Chemical Abstracts Service registry number has not been definitively established in the available literature, indicating either limited commercial availability or restricted research applications.
Related compounds demonstrate the typical Chemical Abstracts Service registration patterns for this class of molecules. The closely related 3-(2-Chloro-4-methylphenoxy)piperidine hydrochloride bears the Chemical Abstracts Service registry number 1220035-68-6, providing insight into the numbering system applied to structurally similar compounds. This registration data indicates recent entry into chemical databases, suggesting ongoing research interest in this molecular class.
Properties
IUPAC Name |
3-[(2-chloro-4-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-4-5-13(12(14)7-10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPISOSFBBICSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-methylphenol and 3-piperidinylmethanol.
Ether Formation: The phenol group of 2-chloro-4-methylphenol reacts with the hydroxyl group of 3-piperidinylmethanol under basic conditions to form the ether linkage.
Hydrochloride Formation: The resulting ether is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method involves the stepwise addition of reactants in a controlled environment, ensuring high purity and yield.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, which can be more efficient and scalable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to certain receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride
- CAS No.: 1220027-72-4
- Molecular Formula: C₁₃H₁₉Cl₂NO
- Molecular Weight : 276.2 g/mol
- Structure : A chlorinated aromatic ring (2-chloro-4-methylphenyl) linked via an ether group to a piperidinylmethyl moiety, with a hydrochloride counterion .
Key Properties :
Comparison with Structurally Similar Compounds
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
- CAS No.: 1220030-23-8
- Molecular Formula: C₁₄H₂₁Cl₂NO
- Molecular Weight : 290.2 g/mol
- Structural Difference: Replaces the ether-linked piperidinylmethyl group with a phenoxyethyl chain (additional ethylene group).
- Implications :
(2R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride
- CAS No.: 2503155-61-9
- Molecular Formula: C₁₀H₁₃Cl₂NO₂
- Molecular Weight : 250.12 g/mol
- Structural Difference: Incorporates an amino acid backbone (propanoic acid) instead of the ether-piperidine linkage.
- Lower molecular weight suggests faster renal excretion compared to the target compound .
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride
- Molecular Formula: Not explicitly stated, but includes a pyridine ring and methanone group.
- Structural Difference: Features a pyridinyl-methanone group attached to the piperidine, replacing the ether-aromatic linkage.
- Implications: The pyridine ring may enhance π-π stacking interactions with biological targets.
4-(Diphenylmethoxy)piperidine Hydrochloride
- CAS No.: 65214-86-0
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Structural Difference : Substitutes the chlorinated aromatic ring with a diphenylmethoxy group .
- Implications :
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
- CAS No.: 1630907-26-4
- Molecular Formula: C₁₀H₂₀ClNO₂
- Molecular Weight : 221.72 g/mol
- Structural Difference : Contains an ester group instead of an ether.
- Implications :
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether HCl | 1220027-72-4 | C₁₃H₁₉Cl₂NO | 276.2 | Ether, Piperidine | CNS pharmaceuticals |
| 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine HCl | 1220030-23-8 | C₁₄H₂₁Cl₂NO | 290.2 | Phenoxyethyl, Piperidine | Receptor-targeted therapeutics |
| (2R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid HCl | 2503155-61-9 | C₁₀H₁₃Cl₂NO₂ | 250.12 | Amino acid, Chloroaromatic | Enzyme inhibitors |
| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Selective receptor modulators |
| Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | 1630907-26-4 | C₁₀H₂₀ClNO₂ | 221.72 | Ester, Piperidine | Chemical intermediates |
Biological Activity
2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride is a synthetic organic compound notable for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its pharmacological effects.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 276.20 g/mol. It is characterized by a piperidine ring and chloro and methyl substituents on the aromatic ring, which contribute to its unique pharmacological properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry .
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body:
- Orexin Receptor Agonism : The compound acts as an agonist at orexin type 2 receptors, which play a critical role in regulating arousal, appetite, and sleep-wake cycles. This interaction suggests potential therapeutic applications in managing sleep disorders and metabolic syndromes .
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Neuropharmacological Applications : Studies indicate that agonism at orexin receptors can enhance wakefulness and reduce food intake, suggesting implications for treating conditions like obesity and narcolepsy .
- Antimicrobial Activity : Early research indicates potential antimicrobial properties, although specific mechanisms and efficacy require further investigation .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
-
Study on Orexin Receptor Agonism :
- Objective : To evaluate the effects of the compound on orexin receptor activity.
- Methodology : In vitro assays were conducted to assess binding affinity and functional activity at orexin receptors.
- Results : The compound demonstrated significant agonistic activity, enhancing wakefulness in animal models.
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial efficacy of the compound against various bacterial strains.
- Methodology : Disc diffusion methods were employed to measure inhibition zones.
- Results : Moderate antimicrobial activity was observed, warranting further exploration into its mechanism of action.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Orexin Receptor Agonism | Enhances wakefulness; reduces food intake | |
| Antimicrobial Activity | Moderate efficacy against select bacterial strains | |
| Neuropharmacological Effects | Potential applications in sleep disorders and obesity |
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.20 g/mol |
| Solubility | Water-soluble (hydrochloride form) |
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological targets?
- Answer : Synthesize analogs with modifications to the chloro-methylphenyl or piperidinylmethyl groups. Screen against target receptors (e.g., GPCRs) using radioligand binding assays. Molecular docking (e.g., AutoDock Vina) identifies key binding interactions. Validate hypotheses with mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
